molecular formula C6H11NO2 B3422632 (3R,4R)-4-methylpyrrolidine-3-carboxylic acid CAS No. 261896-34-8

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B3422632
CAS No.: 261896-34-8
M. Wt: 129.16 g/mol
InChI Key: FLYSYPZJEXSTBV-WHFBIAKZSA-N
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Description

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a chiral, stereochemically defined pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. This compound features both a carboxylic acid and a secondary amine functional group on a pyrrolidine ring with two defined stereocenters, making it a versatile precursor for the synthesis of complex molecules. Its primary research application is as a key chiral scaffold in the development of pharmaceutical candidates, particularly for constructing kinase inhibitors and other biologically active compounds where the specific (3R,4R) stereochemistry is critical for target binding and potency. The constrained pyrrolidine ring system can mimic proline or other bioactive conformations , allowing researchers to explore structure-activity relationships and optimize the pharmacokinetic properties of lead compounds. The presence of the methyl group at the 4-position introduces steric and electronic modulation, further fine-tuning the molecule's interactions with enzymatic targets. As a bifunctional synthon, it is readily incorporated into larger structures via amide bond formation at the carboxylic acid or functionalization of the amine. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYSYPZJEXSTBV-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261896-34-8
Record name rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid
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Ii. Advanced Synthetic Methodologies for 3r,4r 4 Methylpyrrolidine 3 Carboxylic Acid and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

The controlled formation of the two adjacent stereocenters in 3,4-disubstituted pyrrolidines presents a considerable synthetic challenge. Modern methodologies have increasingly focused on asymmetric catalysis to induce chirality, or the use of enantiopure starting materials from the chiral pool to transfer existing stereochemistry into the target molecule.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by constructing the heterocyclic ring and setting the desired stereochemistry simultaneously. These methods often rely on chiral catalysts to control the facial selectivity of bond-forming reactions.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction in this context. Chiral amine catalysts, such as proline and its derivatives, activate substrates through the formation of transient iminium ions or enamines, enabling highly stereocontrolled transformations.

A common strategy involves a domino or tandem reaction sequence initiated by an enantioselective Michael addition. For instance, the reaction between α,β-unsaturated aldehydes and nitroalkenes, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can generate γ-nitroaldehydes. These intermediates can then undergo reductive amination and cyclization to form the pyrrolidine ring. The stereochemistry of the final product is dictated by the initial organocatalyzed conjugate addition step. nih.govrsc.org Research has demonstrated that new pyrrolidine-based organocatalysts can be highly effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov

Similarly, the synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org This approach led to the concise, two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee). rsc.orgresearchgate.net While this produces a regioisomer of the target compound, the methodology is highly relevant. A closely related synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid has also been reported, demonstrating control over the desired trans stereochemistry. researchgate.net

Table 1: Organocatalytic Michael Addition for Pyrrolidine Synthesis
Catalyst / MethodSubstratesProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral Pyrrolidine-based OrganocatalystsAldehydes, NitroolefinsSubstituted PyrrolidinesUp to 98:2Up to 97% rsc.org
Diarylprolinol Silyl Ether4-Oxo-2-enoates, Nitroalkanes5-Methylpyrrolidine-3-carboxylic acid-97% rsc.orgresearchgate.net
DABCO-mediated Michael additionIsoxazol-5(4H)-ones, Nitroalkenes3,4-Disubstituted Pyrrolidin-2-onesGood- rsc.org

Asymmetric hydrogenation of substituted pyrrole (B145914) precursors is a powerful and atom-economical method for synthesizing chiral pyrrolidines. This approach involves the reduction of a C=C double bond within the heterocyclic ring using molecular hydrogen and a chiral transition-metal catalyst, typically based on rhodium or ruthenium. The catalyst's chiral ligands direct the approach of hydrogen to one face of the substrate, thereby establishing the stereocenters.

A significant breakthrough in this area was the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, PhTRAP. researchgate.netnih.gov This method allows for the highly enantioselective reduction of various substituted pyrroles. Notably, the asymmetric hydrogenation of a 4,5-dimethylpyrrole-2-carboxylate derivative yielded the corresponding all-cis pyrrolidine, creating three contiguous stereocenters with a high degree of control in a single step. nih.gov This demonstrates the potential of the strategy to generate cis-3,4-disubstituted pyrrolidines, which are stereoisomers of the target compound. Another study reported an asymmetric hydrogenation to produce a cis-(S,S)-3,4-disubstituted pyrrolidine as a key step in a multi-step synthesis. researchgate.net

Table 2: Asymmetric Hydrogenation of Pyrrole Derivatives
Catalyst SystemSubstrateProduct StereochemistryEnantiomeric Excess (ee)Reference
Ru-(S,S)-(R,R)-PhTRAPMethyl pyrrole-2-carboxylate(S)-Proline derivative79% researchgate.netnih.gov
Ru-(S,S)-(R,R)-PhTRAP2,3,5-Trisubstituted pyrrolesChiral Pyrrolidines93-99.7% nih.gov
Ru-(S,S)-(R,R)-PhTRAP4,5-Dimethylpyrrole-2-carboxylateall-cis-PyrrolidineHigh nih.gov

Asymmetric reductive amination (ARA) provides a direct route to chiral amines and N-heterocycles from carbonyl compounds and an amine source. The reaction typically proceeds through the in situ formation of an imine or enamine, which is then asymmetrically reduced by a chiral metal catalyst. For the synthesis of pyrrolidines, this can be applied in an intramolecular fashion.

An appropriate acyclic precursor, such as a γ-amino-β-ketoester, can undergo intramolecular cyclization and reduction to form the pyrrolidine ring. Iridium-catalyzed transfer hydrogenation has been successfully employed for the successive reductive amination of diketones with anilines to construct N-aryl-substituted pyrrolidines. nih.gov Furthermore, iridium catalysis has been used for the reductive generation of azomethine ylides from tertiary amides, which then undergo intramolecular [3+2] cycloaddition to yield complex polycyclic pyrrolidine structures with high diastereoselectivity. acs.org While a direct application to (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is not extensively documented, these examples showcase the potential of intramolecular ARA of a suitably designed keto-amine precursor to stereoselectively form the 3,4-disubstituted pyrrolidine core.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming C-C and C-heteroatom bonds. thieme-connect.de For pyrrolidine synthesis, this reaction is most powerfully applied as an intramolecular cyclization of a substrate containing both a nucleophilic center and an allylic leaving group. The stereochemistry is controlled by a chiral ligand coordinated to the palladium center, which influences the nucleophilic attack on the π-allyl-palladium intermediate.

A highly relevant example is the palladium(0)-catalyzed intramolecular cyclization of N-tethered acetamide (B32628) enolates. This methodology was developed to produce 3,4-disubstituted pyrrolidin-2-ones with complete trans diastereoselectivity. acs.org The reaction proceeds via a 5-exo-trig ring closure and the observed trans relationship between the substituents at the C3 and C4 positions is crucial, as it matches the relative stereochemistry of this compound. Although this route yields a lactam, the established stereocontrol provides a strong foundation for accessing the desired stereoisomer. The lactam can be subsequently reduced to the corresponding pyrrolidine. This strategy highlights the power of Pd-AAA to set the challenging trans stereochemistry in a 3,4-disubstituted pattern. acs.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Compounds such as amino acids, sugars, and terpenes serve as versatile building blocks, with their inherent chirality being transferred to the final target molecule through a series of chemical transformations. nih.govsemanticscholar.org

Amino acids like L-proline and (2S,4R)-4-hydroxyproline are common starting points for the synthesis of more complex pyrrolidine derivatives. mdpi.com For the synthesis of a trans-3,4-disubstituted pyrrolidine, a starting material with appropriate stereocenters that can be chemically manipulated is required. L-Tartaric acid is an excellent candidate from the chiral pool, offering two vicinal stereocenters in a defined configuration. nih.gov Its C2 and C3 hydroxyl groups can be transformed into the amine and carboxylic acid functionalities, or used to direct the formation of adjacent stereocenters.

An efficient asymmetric synthesis of cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids has been reported, showcasing a diastereoselective conjugate addition as a key step. ox.ac.uk Although these are stereoisomers of the target compound, the work demonstrates the feasibility of building the core structure with high stereocontrol. The synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid, a close structural analog of the target molecule, has also been achieved, further validating the utility of asymmetric approaches to this scaffold. researchgate.net These examples underscore the principle of using existing chirality to construct the stereochemically dense pyrrolidine ring.

Derivations from Enantiomerically Pure Natural Products (e.g., L-proline derivatives)

The synthesis of substituted pyrrolidines frequently begins with readily available, enantiomerically pure precursors from the chiral pool. Natural amino acids, particularly L-proline and its derivatives like trans-4-hydroxy-L-proline, serve as common starting points for crafting more complex pyrrolidine structures. mdpi.comyale.edu This strategy capitalizes on the inherent stereochemistry of the natural product to build new stereocenters in a controlled manner.

For instance, a synthetic route to (3R)-carboxy pyrrolidine, a β-proline analogue, was developed starting from commercially available (R)-glycidol. yale.edu This approach utilizes the defined stereocenter of the starting material to direct the formation of the final product's stereochemistry. The synthesis involves converting (R)-glycidol to a nitrile derivative, which then undergoes a reductive cyclization to form the pyrrolidine ring. yale.edu Subsequent functional group manipulations, including mesylation, displacement with another nitrile group, and final hydrolysis, yield the target (3R)-carboxy pyrrolidine. yale.edu Other natural precursors, such as L-aspartic acid, have also been employed in the synthesis of optically active 3-carboxypyrrolidine derivatives. yale.edu

Utilization of Sugar and Amino Acid Precursors

Carbohydrates and amino acids represent a rich source of chiral building blocks for asymmetric synthesis. nih.govnih.gov Sugars, with their multiple, well-defined stereocenters, provide a versatile platform for the synthesis of polyhydroxylated pyrrolidines and related iminosugars. For example, D-lyxose and D-glucose have been used as starting materials for the preparation of various tethered alkynyl pyrrolidine derivatives. nih.gov Similarly, a D-xylose-derived nitrone serves as a convenient precursor for synthesizing 1-amino-2,5-imino-1,2,5-trideoxy-L-mannitol hydrochloride and its N-acetylamino derivative, highlighting the utility of carbohydrates in constructing the pyrrolidine core. nih.gov

Amino acids are fundamental precursors, especially in the context of 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis. Simple α-amino acids such as glycine (B1666218), sarcosine, and L-proline itself are frequently condensed with aldehydes or ketones to generate azomethine ylides in situ. nih.govnih.gov These reactive intermediates are then trapped by dipolarophiles to construct the pyrrolidine ring system, embedding the amino acid structure into the new heterocyclic framework.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in reactions involving prochiral substrates. In the synthesis of substituted pyrrolidines, a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming step. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse.

A notable example involves the use of optically pure 4-phenyloxazolidinone as a chiral auxiliary. researchgate.net This strategy has been applied to the synthesis of all four stereoisomers of β-isopropyltyrosine, which contains a substituted pyrrolidine ring. The auxiliary is attached to an acrylamide, which then undergoes a 1,3-dipolar cycloaddition with an azomethine ylide. The steric bulk and defined stereochemistry of the oxazolidinone auxiliary guide the approach of the ylide, leading to excellent diastereoselectivity in the formation of the cycloadduct. researchgate.net After the cycloaddition, the auxiliary is removed, and subsequent chemical transformations yield the desired N-protected pyrrolidine carboxylic acid. researchgate.net This method allows for the predictable synthesis of specific stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary.

Diastereoselective Synthetic Routes

Achieving high diastereoselectivity is crucial when constructing molecules with multiple stereocenters, such as this compound. Diastereoselective synthetic routes aim to favor the formation of one diastereomer over all others. Cycloaddition reactions are particularly well-suited for this purpose, as they can generate up to four stereogenic centers in a single, highly controlled step. acs.org

For example, the 1,3-dipolar cycloaddition between azomethine ylides and chiral N-tert-butanesulfinylazadienes provides a highly diastereoselective route to densely substituted pyrrolidines. acs.org The N-tert-butanesulfinyl group acts as a potent chiral director, inducing the formation of the final pyrrolidine with a specific absolute configuration. acs.org Similarly, the reaction of N-metallated azomethine ylides with chiral acrylamides (containing an oxazolidinone auxiliary) proceeds with excellent diastereoselectivity. researchgate.net The configuration of the resulting trans-3,4-disubstituted pyrrolidine is dictated by the stereochemistry of the chiral auxiliary. These methods demonstrate the power of substrate-controlled and auxiliary-controlled diastereoselection in synthesizing complex pyrrolidine structures.

Cycloaddition Reactions in Pyrrolidine Core Construction

Cycloaddition reactions are among the most powerful and efficient methods for constructing the five-membered pyrrolidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, often in a single step with high atom economy and stereochemical control.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, sometimes referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis. wikipedia.org This reaction involves a 1,3-dipole (a three-atom, four-pi-electron species) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org It is a highly valuable route for the regio- and stereoselective synthesis of pyrrolidines and other heterocycles. wikipedia.orgacs.org The development of catalytic, asymmetric versions of this reaction has further expanded its utility, allowing for the enantioselective synthesis of complex chiral pyrrolidines. rsc.org

Azomethine Ylide Cycloadditions

Among the various 1,3-dipoles, azomethine ylides are the most widely used for the synthesis of the pyrrolidine scaffold. acs.org These ylides are typically unstable and are generated in situ from a variety of precursors. mdpi.com A common method involves the thermal decarboxylation of an α-amino acid in the presence of an aldehyde or ketone. nih.govnih.gov The resulting non-stabilized azomethine ylide then rapidly undergoes a [3+2] cycloaddition with a suitable dipolarophile. mdpi.com

This methodology allows for significant molecular diversity, as the components (aldehyde, amino acid, and dipolarophile) can be varied extensively. The reaction between isatin-derived azomethine ylides and maleimides, for instance, produces complex N-fused pyrrolidinyl-dispirooxindoles with excellent diastereoselectivities. nih.gov The stereochemical outcome of these cycloadditions can be controlled through the use of chiral catalysts or auxiliaries, providing access to enantiomerically enriched pyrrolidine derivatives. acs.orgacs.org The reaction is highly versatile and has been applied to the synthesis of a wide array of polycyclic and densely functionalized pyrrolidines. acs.orgrsc.org

Table 1: Examples of Azomethine Ylide Cycloaddition Reactions for Pyrrolidine Synthesis This table is interactive and allows for sorting and filtering of the data.

Aldehyde/Imine Precursor Amino Acid Dipolarophile Catalyst/Conditions Product Type Yield (%) Diastereomeric Ratio (dr) Reference
Isatin L-proline N-ethylmaleimide EtOH, reflux N-fused pyrrolidinyl-dispirooxindole 94 >99:1 nih.gov
Isatin Sarcosine N-phenylmaleimide EtOH, reflux N-fused pyrrolidinyl-dispirooxindole 95 >99:1 nih.gov
6-Bromoisatin L-proline N-ethylmaleimide EtOH, reflux N-fused pyrrolidinyl-dispirooxindole 94 >99:1 nih.gov
Acenaphthenequinone L-proline N-phenylmaleimide EtOH, reflux Spiro-pyrrolidinyl-acenaphthenone 93 >99:1 nih.gov
Salicylaldehyde Glycine ester 1,3-Dienyl ester Toluene, reflux Pyrrolidinochromene - Highly regio- and diastereoselective rsc.org
Various aldehydes N-aryl glycines (intramolecular) Toluene, reflux Octahydropyrrolo[3,4-b]pyrrole - - nih.gov
Chiral N-tert-butanesulfinylimine - Azomethine ylide Ag2CO3 Densely substituted pyrrolidine up to 85 >20:1 acs.org

Stereocontrol in Cycloaddition Processes

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and achieving high levels of stereocontrol is a critical aspect of their application in modern organic synthesis. In the context of synthesizing substituted pyrrolidines, controlling the relative and absolute stereochemistry of newly formed stereocenters is paramount.

1,3-dipolar cycloadditions of azomethine ylides with alkenes are a primary method for pyrrolidine synthesis. acs.org However, these reactions often yield mixtures of endo and exo cycloadducts, particularly in intermolecular variants. acs.org To overcome this limitation, chemists have developed strategies that employ functional groups or conformational constraints to bias the diastereoselectivity of the cycloaddition. acs.org A notable approach involves a reaction cascade that includes an azomethine ylide cycloaddition followed by a nucleophilic cyclization. By carefully selecting the metal and demetalation conditions for the in situ generation of the azomethine ylide, the reaction pathway can be directed to favor the formation of a single diastereomer. acs.org For instance, forcing the demetalation of tin- or silicon-substituted iminium ions can lead to substituted pyrrolidines in high yields and diastereomeric purity. nih.gov

The stereochemical outcome of these cycloadditions can be influenced by various factors, including the nature of the dipole, the dipolarophile, and the reaction conditions. Chiral auxiliaries attached to either the azomethine ylide or the alkene can effectively control the facial selectivity of the cycloaddition, leading to enantioenriched products.

[3+2] Dipolar Cycloaddition for Substituted Pyrrolidines

The [3+2] dipolar cycloaddition reaction between an azomethine ylide and an alkene is one of the most efficient methods for constructing the pyrrolidine ring. acs.orgnih.gov This reaction allows for the creation of up to four new stereogenic centers in a single, atom-economical step. nih.govacs.org Azomethine ylides, which are often generated in situ, can be classified as stabilized or non-stabilized, a factor that influences their reactivity and the stereoselectivity of the cycloaddition. mdpi.com

Non-stabilized azomethine ylides, for example, can be generated from the decarboxylative condensation of α-amino acids with aldehydes or ketones. mdpi.com These reactive intermediates can then be trapped by a suitable dipolarophile to afford the desired pyrrolidine. Three-component reactions involving cyclic amines, aryl aldehydes, and olefinic oxindoles provide a pot, atom, and step economy (PASE) approach to biologically interesting spiro-heterocyclic compounds. rsc.org The use of acid additives can influence the regioselectivity of these 1,3-dipolar cycloadditions. dntb.gov.uanih.gov

The diastereoselectivity of [3+2] cycloadditions can be high, and computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the origins of this selectivity, often pointing to steric considerations as the controlling factor. nih.gov The versatility of this methodology is demonstrated by its application in the synthesis of a wide array of complex structures, including spirooxindoles and 7-azanorbornanes. rsc.orgnih.gov

Below is a table summarizing representative examples of [3+2] dipolar cycloaddition reactions for the synthesis of substituted pyrrolidines.

Dipole PrecursorDipolarophileCatalyst/ConditionsProductDiastereomeric Ratio (d.r.)Yield (%)
Glycine & AldehydeMaleimideHeatTetracyclic Pyrrolizidine>9:171-93
Tetrahydroisoquinoline & AldehydeOlefinic OxindoleAcid additiveSpirooxindole-pyrrolidineMajor diastereomer-
Pyrrolidine N-oxideSubstituted AlkeneHeat7-Azanorbornaneup to >20:1up to 97
Chiral N-tert-ButanesulfinylazadieneAzomethine YlideAg₂CO₃Densely Substituted Pyrrolidine95:5-

Data compiled from various sources. nih.govmdpi.comrsc.orgnih.gov

C-H Activation and Decarboxylative Functionalization Strategies

Recent advancements in synthetic methodology have introduced powerful strategies for the functionalization of typically inert C-H bonds and the use of carboxylic acids as versatile coupling partners. These methods offer novel disconnections for the synthesis of complex molecules like this compound.

Directed C-H activation has emerged as a transformative tool for the selective functionalization of specific C-H bonds in a molecule. acs.org By employing a directing group, a transition metal catalyst can be guided to a particular C-H bond, enabling its cleavage and subsequent functionalization. This strategy is particularly powerful for achieving regioselectivity that is not dictated by the inherent electronic or steric properties of the substrate.

For the synthesis of substituted pyrrolidines, C-H activation at unactivated positions of the ring provides a direct route to functionalized derivatives. acs.org For example, using an aminoquinoline auxiliary as a directing group at the C3 position of a pyrrolidine ring, a palladium catalyst can selectively activate the C4-H bond, leading to cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org This approach allows for the introduction of aryl groups at the C4 position. The tactical combination of such C-H functionalization with other transformations can achieve a formal vicinal difunctionalization of adjacent carbon centers in a modular fashion. acs.org

Mechanistic studies, combining experimental and computational approaches, have provided insights into the regio- and stereoselectivity of these reactions. acs.org For instance, in the palladium-catalyzed C4 arylation of pyrrolidines, palladacycle formation is found to be a key step, with the cis-selectivity arising from strain in the transition state leading to the trans-palladacycle. acs.org

Decarboxylative cross-coupling reactions have become a prominent method for the formation of carbon-carbon bonds, utilizing carboxylic acids as readily available and stable coupling partners. wikipedia.orgrsc.org In these reactions, a carboxylic acid is coupled with an organic halide in the presence of a metal catalyst, resulting in the formation of a new C-C bond with the extrusion of carbon dioxide. wikipedia.org

This strategy offers a significant advantage as it avoids the need for pre-formed organometallic reagents, which are often sensitive to air and moisture. wikipedia.org The carboxylic acid moiety is a common functional group in natural products and can be a convenient handle for late-stage functionalization. nih.gov Photoredox-transition metal dual catalysis has expanded the scope of these reactions, enabling the coupling of redox-active esters derived from carboxylic acids with heteroaryl halides to generate sp³-rich scaffolds. acs.org

For the synthesis of substituted pyrrolidines, decarboxylative coupling can be envisioned as a powerful tool. For instance, a proline derivative can be coupled with a glycine derivative through an electrochemical decarboxylative cross-coupling, although this can be a challenging transformation. nih.gov The development of robust catalytic systems, often involving palladium or nickel, has been crucial for the success of these reactions. nih.govacs.org

The table below provides a conceptual overview of how these strategies can be applied.

StrategySubstrateReagentCatalyst SystemProduct Type
Directed C-H ActivationC3-Amide Substituted PyrrolidineAryl IodidePalladium(II) AcetateC4-Aryl-C3-Amide Pyrrolidine
Decarboxylative Cross-CouplingNHP Ester of Pyrrolidine-2-carboxylic acidHeteroaryl IodideNickel/Photoredox2-Heteroaryl Pyrrolidine

NHP = N-hydroxyphthalimide. Data compiled from various sources. acs.orgacs.org

Ring-Forming and Ring-Modification Reactions

The construction of the pyrrolidine ring is a central theme in the synthesis of this compound and its analogs. Beyond cycloaddition reactions, various other ring-forming and ring-modification strategies are employed.

The formation of the pyrrolidine skeleton can be effectively achieved through the cyclization of appropriately functionalized acyclic precursors. mdpi.com This approach allows for the stereocenters to be set in the acyclic starting material, which then translates into the stereochemistry of the final cyclic product.

One common strategy involves the intramolecular cyclization of an amino alcohol or a related derivative. For instance, the cyclization of an alcohol onto a suitably activated intermediate can lead to the formation of the pyrrolidine ring. mdpi.com An enantioselective approach to the synthesis of Anisomycin, a pyrrolidine-containing natural product, features the cyclization of an alcohol using sodium hydride in DMF to form the Boc-protected pyrrolidine. mdpi.com

Another powerful method is the intramolecular aza-Michael reaction. In an asymmetric 'clip-cycle' synthesis, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to furnish the substituted pyrrolidine with high enantioselectivity. core.ac.uk

Cascade reactions that combine cyclization with other transformations offer an efficient route to complex polycyclic systems containing a pyrrolidine ring. For example, a cascade process involving the in situ formation of a cyclic azomethine ylide from an aldehyde and a primary amine, followed by an intramolecular cycloaddition, can be used to construct tricyclic amine systems. mdpi.com

The table below illustrates different types of cyclization reactions for pyrrolidine synthesis.

Reaction TypePrecursor TypeCatalyst/ReagentKey Transformation
Intramolecular Nucleophilic SubstitutionAcyclic Amino AlcoholNaHO-alkylation to form ether linkage, then cyclization
Intramolecular aza-Michael AdditionBis-homoallylic Amine + ThioacrylateChiral Phosphoric AcidAsymmetric conjugate addition of amine to activated alkene
Cyclization/Cycloaddition CascadeAcyclic Aldehyde-AmineHeatFormation of cyclic azomethine ylide and subsequent cycloaddition

Data compiled from various sources. mdpi.commdpi.comcore.ac.uk

Nitrile Anion Cyclization

Nitrile anion cyclization is a powerful strategy for the construction of substituted pyrrolidine rings. This methodology involves the intramolecular cyclization of a nitrile-containing substrate, where the nitrile group is activated by a strong base to form a nucleophilic carbanion. This anion then attacks an electrophilic center within the same molecule to forge the pyrrolidine ring.

A notable example of this approach is the enantioselective synthesis of a substituted pyrrolidine-3-carboxylic acid derivative. While not directly yielding this compound, the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid illustrates the core principles of this method. The key step is a 5-exo-tet cyclization of a nitrile anion, which proceeds with a high degree of stereocontrol, leading to the formation of the 1,3,4-trisubstituted chiral pyrrolidine in high yield and enantiomeric excess. mdpi.com The choice of base and activating group is critical for the success of the cyclization. In this particular synthesis, lithium hexamethyldisilazide (LiHMDS) was employed as the base, with diethyl chlorophosphate serving as an optimal activating group for the nitrile. mdpi.com

Retro-Dieckmann Reactions

The retro-Dieckmann condensation is a ring-opening reaction of a cyclic β-keto ester, driven by the formation of a more stable product. While the Dieckmann condensation is a classic method for forming five- and six-membered rings, its reverse, the retro-Dieckmann reaction, can be ingeniously employed in the synthesis of functionalized heterocycles. acs.org

In the context of pyrrolidine synthesis, a retro-Dieckmann-type fragmentation can be utilized to generate substituted five-membered rings from strained bicyclic systems. For instance, the fragmentation of functionalized [2.2.1]bicyclic β-ketosulfones or β-ketoesters can proceed under mild acidic or basic conditions to yield substituted five-membered heterocycles. organic-chemistry.org This approach takes advantage of the strain release in the bicyclic system to drive the ring-opening reaction. The general mechanism involves the formation of an enolate, followed by cleavage of a carbon-carbon bond to open the ring and subsequently form a new cyclic structure. rsc.org

While a direct application of the retro-Dieckmann reaction for the synthesis of this compound is not prominently documented, the principle of using this reaction to construct substituted five-membered rings suggests its potential as a strategic tool in the design of synthetic routes to this and other pyrrolidine derivatives.

Protecting Group Chemistry in Stereoselective Synthesis

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. These groups temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions, and are later removed to reveal the original functionality.

In the synthesis of pyrrolidine derivatives, the secondary amine of the pyrrolidine ring is often protected to prevent its interference with subsequent reactions. Two of the most common nitrogen protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organicchemistrytutor.com

The Cbz group , on the other hand, is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). The Cbz group is stable to acidic and basic conditions but is susceptible to removal by catalytic hydrogenation. unibo.it This orthogonality with the Boc group allows for selective deprotection strategies in molecules containing both protecting groups. A rhodium-catalyzed coupling of arylboroxines with N-Boc- or N-Cbz-protected amines provides a direct route to amides, showcasing the utility of these protected intermediates. organicchemistrytutor.com

Protecting GroupIntroduction ReagentCommon Deprotection ConditionsStability
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., TFA, HCl)Stable to base, nucleophiles, and hydrogenation
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂/Pd-C)Stable to acid and base

The ability to selectively remove one protecting group in the presence of others is crucial for the efficient synthesis of complex molecules. The differential lability of the Boc and Cbz groups is often exploited in such strategies.

For instance, a Cbz group can be selectively removed by hydrogenolysis while a Boc group remains intact. Conversely, a Boc group can be cleaved under acidic conditions without affecting a Cbz group. mdpi.com This orthogonality is a cornerstone of modern synthetic chemistry.

In cases where a molecule contains multiple protecting groups of the same type, selective deprotection can sometimes be achieved by carefully controlling the reaction conditions. For example, in a molecule with both an N-Boc and an N-benzyl (Bn) group, the N-benzyl group can be selectively removed in the presence of the N-Boc group under certain acidic conditions. rsc.org

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture of a chiral compound, a resolution step is necessary to separate the enantiomers. For carboxylic acids like 4-methylpyrrolidine-3-carboxylic acid, a common and effective method is the formation of diastereomeric salts. researchgate.net

This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. researchgate.net Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid to break the salt.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, and finding the optimal resolving agent and crystallization solvent often requires empirical screening.

Resolving Agent TypeExamplePrinciple of Separation
Chiral Amine(R)-1-PhenylethylamineForms diastereomeric salts with the racemic carboxylic acid, which are then separated by fractional crystallization.
Chiral AlkaloidBrucineSimilar to chiral amines, forms diastereomeric salts with differing solubilities.

Practical and Large-Scale Synthesis Methodologies

For the synthesis of chiral pyrrolidine derivatives, several strategies have been developed to address these challenges. One approach is the use of asymmetric catalysis, which can introduce chirality early in the synthesis and avoid the need for a resolution step later on. For example, a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related chiral intermediate, was achieved via an asymmetric 1,3-dipolar cycloaddition reaction. oup.com This method allowed for the preparation of kilogram quantities of the desired product without the need for chromatography. oup.com

Another emerging technology for large-scale synthesis is continuous flow chemistry. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. A rapid and scalable continuous flow protocol has been developed for the diastereoselective synthesis of α-chiral pyrrolidines, demonstrating the potential of this technology for the efficient production of these valuable compounds.

Iii. Chemical Reactivity and Derivatization of 3r,4r 4 Methylpyrrolidine 3 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into several other functionalities, most notably esters and amides.

The carboxylic acid of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid can be readily converted into its corresponding esters through various standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium process, and to drive the reaction toward the ester product, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.com

For instance, reaction with methanol (B129727) under acidic conditions would yield methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate. The pyrrolidine (B122466) nitrogen is typically protected beforehand (e.g., as a tosyl or Boc derivative) to prevent side reactions, as seen in the known compound methyl (3R,4R)-4-methyl-1-(4-methylbenzenesulfonyl)pyrrolidine-3-carboxylate. jst.go.jp

Conversely, the ester functionality can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. chemguide.co.ukyoutube.com Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is driven to completion by using an excess of water. chemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.ukyoutube.com This reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to regenerate the carboxylic acid.

Table 1: Common Esterification and Hydrolysis Reactions
ReactionReagentsProductNotes
Fischer EsterificationAlcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄)EsterEquilibrium reaction; often requires removal of water. masterorganicchemistry.com
Acid-Catalyzed HydrolysisExcess H₂O, Acid Catalyst (e.g., HCl)Carboxylic AcidReversible reaction. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification)1. Base (e.g., NaOH), H₂O 2. Acid Workup (e.g., H₃O⁺)Carboxylic AcidIrreversible reaction. chemguide.co.uk

The conversion of the carboxylic acid to an amide is a crucial transformation in medicinal chemistry. This is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling reagent. luxembourg-bio.com Direct reaction of a carboxylic acid and an amine requires very high temperatures and is generally not practical. luxembourg-bio.com

Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com A wide variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or uronium salts like HATU or HBTU. luxembourg-bio.com The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, particularly racemization if other stereocenters are present. luxembourg-bio.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.com This two-step process involves treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Table 2: Selected Amide Formation Methods
MethodTypical ReagentsIntermediateKey Features
Carbodiimide CouplingAmine (R-NH₂), DCC or EDCI, ± Additive (e.g., HOBt)O-acylisoureaCommonly used; byproduct (DCU) can be insoluble. luxembourg-bio.com
Phosphonium/Uronium Salt CouplingAmine (R-NH₂), HBTU or HATU, Base (e.g., DIPEA)OBt/OAt active esterHigh efficiency, often used in peptide synthesis. luxembourg-bio.com
Acid Chloride Formation1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂)Acid ChlorideTwo-step process involving a highly reactive intermediate. youtube.com

Modification of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is nucleophilic and can undergo a variety of reactions, including alkylation and acylation.

N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be achieved through reaction with alkyl halides, although this method can sometimes lead to overalkylation. A more controlled method is reductive amination, discussed in the next section. Another approach involves the reductive alkylation of the amine using a carboxylic acid as the alkyl source, mediated by a reducing agent like phenylsilane. nih.gov

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acyl derivative (an amide). researchgate.net This reaction is typically straightforward and high-yielding. For example, reaction with acetyl chloride in the presence of a base would yield N-acetyl-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid. Similarly, N-sulfonylation can be achieved using sulfonyl chlorides (e.g., tosyl chloride) to provide N-sulfonylated derivatives, which are often used as protecting groups for the nitrogen. jst.go.jp

Reductive amination is a powerful method for forming C-N bonds and is a common way to achieve N-alkylation. masterorganicchemistry.comorganic-chemistry.org In this reaction, the secondary amine of this compound reacts with an aldehyde or a ketone to form an intermediate iminium ion. This ion is then reduced in situ by a reducing agent present in the reaction mixture. masterorganicchemistry.comharvard.edu

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu These reagents are particularly useful because they are mild enough not to reduce the starting aldehyde or ketone but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.com This selectivity prevents side reactions and allows the reaction to be performed in a single pot. For example, reacting the parent compound with acetaldehyde (B116499) and NaBH(OAc)₃ would yield (3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid.

Introduction and Modification of Substituents on the Pyrrolidine Ring

Post-synthesis modification of the C-H bonds on the pyrrolidine ring of this compound is challenging and not commonly reported. Synthetic strategies generally focus on constructing the substituted pyrrolidine ring from acyclic precursors that already contain the desired substituents or functional groups that can be easily converted. researchgate.netrsc.org

For instance, the synthesis of analogs like (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid is achieved through a multi-step sequence starting from chiral precursors, rather than by direct benzylation of a pre-existing pyrrolidine ring. researchgate.net However, modern synthetic methods such as C-H activation could theoretically be applied to introduce new substituents. C-H activation strategies have been used on N-protected proline derivatives to introduce aryl groups, demonstrating the potential for such transformations on similar scaffolds. nih.gov Such a reaction on this compound would likely require prior protection of both the amine and carboxylic acid functionalities and careful selection of directing groups and catalysts to control the regioselectivity of the functionalization.

Electrophilic and Nucleophilic Substitution Reactions

The pyrrolidine ring, being a saturated heterocycle, is generally not susceptible to classical electrophilic aromatic substitution. However, the nitrogen atom readily participates in nucleophilic reactions. Furthermore, modern synthetic methods have enabled the functionalization of C-H bonds within the pyrrolidine ring, which can be considered a form of substitution.

Nucleophilic Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and anhydrides, to form N-substituted derivatives. This process is fundamental to modifying the properties of the parent compound for various applications, including the synthesis of pharmacologically active molecules. For instance, N-acylation is a common strategy to protect the amine functionality or to introduce specific structural motifs.

C-H Functionalization: Recent advances in catalysis have allowed for the direct functionalization of C(sp³)–H bonds, providing a powerful tool for the late-stage modification of complex molecules. While specific studies on this compound are limited, related pyrrolidine systems have been shown to undergo C-H activation. These reactions, often directed by a coordinating group, can lead to the introduction of aryl, alkyl, or other functional groups at specific positions on the pyrrolidine ring. For example, a carboxylic acid group can act as a directing group in palladium-catalyzed C-H activation, facilitating functionalization at a distal position.

The table below summarizes potential substitution reactions based on the general reactivity of pyrrolidine derivatives.

Reaction TypeReagent/CatalystProduct TypeNotes
N-AlkylationAlkyl halide (e.g., CH₃I)N-AlkylpyrrolidineA standard Sₙ2 reaction where the nitrogen acts as the nucleophile.
N-AcylationAcyl chloride (e.g., CH₃COCl)N-Acylpyrrolidine (Amide)Forms a stable amide bond, often used as a protective group.
C-H ArylationAryl halide, Pd catalystC-ArylpyrrolidineRequires a directing group and specific catalytic conditions for regioselectivity.

Oxidation and Reduction of Ring Substituents

The methyl and carboxylic acid groups attached to the pyrrolidine ring are amenable to various oxidation and reduction reactions, allowing for the synthesis of a range of derivatives with modified functionalities.

Reduction of the Carboxylic Acid Group: The carboxylic acid at the C-3 position can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The resulting (3R,4R)-4-methyl-3-(hydroxymethyl)pyrrolidine is a valuable chiral building block for the synthesis of more complex molecules, including enzyme inhibitors. The reduction proceeds via a hydride attack on the carbonyl carbon. Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

Oxidation of the Methyl Group: The oxidation of the methyl group at the C-4 position to a hydroxymethyl or even a carboxylic acid group represents a significant synthetic challenge due to the relative inertness of the C-H bonds of the methyl group. Such transformations typically require harsh conditions or specialized enzymatic or catalytic systems that can achieve selective C-H oxidation. While specific examples for this exact substrate are not readily found in the literature, general methods for the oxidation of alkyl groups on heterocyclic rings could potentially be applied, although issues with selectivity and over-oxidation would need to be carefully managed.

The following table outlines the potential oxidation and reduction reactions of the ring substituents.

Reaction TypeReagent/CatalystFunctional Group TransformedProduct Functional Group
ReductionLithium aluminum hydride (LiAlH₄)Carboxylic acidPrimary alcohol
OxidationStrong oxidizing agents / BiocatalystMethyl groupHydroxymethyl / Carboxylic acid

Iv. Conformational Analysis and Structural Characterization

Conformational Preferences of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered forms are the "envelope" (or Cγ-exo/endo) and "twist" conformations. In the envelope conformation, four of the ring atoms are roughly coplanar, while the fifth atom (typically Cγ, the carbon atom opposite the nitrogen) is displaced out of this plane. If the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, it is termed "exo," and if it is on the same side, it is "endo." nih.gov

The puckering of the pyrrolidine ring is not static; the ring undergoes a rapid interconversion between different conformational states. The specific preference for one pucker over another is influenced by the nature and stereochemistry of the substituents on the ring. For proline, the parent compound, there is a known equilibrium between the Cγ-exo and Cγ-endo conformers. nih.gov

Impact of Substituent Configuration on Pyrrolidine Conformation

The substituents at the C3 and C4 positions of the pyrrolidine ring in (3R,4R)-4-methylpyrrolidine-3-carboxylic acid have a profound impact on its conformational preferences. The (3R,4R) stereochemistry places the methyl and carboxylic acid groups in a trans configuration relative to each other.

Studies on analogous 4-substituted prolines have established clear trends. For instance, electronegative substituents in the 4-trans position tend to favor an exo pucker of the pyrrolidine ring, while sterically demanding groups, such as a tert-butyl group, also show distinct preferences. A trans-4-tert-butyl group strongly favors a pseudoequatorial orientation, which in turn influences the ring to adopt an endo pucker. nih.gov

Pseudorotation Cycles and Conformational Dynamics

The conformational landscape of the pyrrolidine ring is best described by a pseudorotation cycle. This concept illustrates the continuous transition of the ring through a series of envelope and twist conformations without significant energy barriers. The puckering of the ring can be described by a phase angle of pseudorotation (P) and an amplitude of puckering (τm). The phase angle defines the specific envelope or twist conformation, while the amplitude indicates the degree of deviation from planarity.

The substituents on the ring create preferential energy minima along this pseudorotation pathway. For this compound, the energy landscape will feature distinct low-energy regions corresponding to the conformations that best accommodate the trans-disposed methyl and carboxyl groups. The dynamics of the ring involve transitions between these preferred conformations, and the height of the energy barriers between them determines the rate of interconversion. Computational studies, such as those using density functional theory (DFT), can be employed to map this pseudorotation cycle and identify the most stable conformers. researchgate.net

Spectroscopic Techniques in Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules like this compound in solution.

1D NMR Spectroscopy :

¹H NMR : The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts of the ring protons are sensitive to the ring's pucker and the orientation of the substituents. The coupling constants (³JHH) between adjacent protons, particularly those on the pyrrolidine ring, are invaluable for conformational analysis. These coupling constants are related to the dihedral angles between the protons via the Karplus equation, allowing for the determination of the ring's puckering and the relative orientation of the substituents.

¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments, confirming the molecular framework.

2D NMR Spectroscopy :

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This is particularly useful for determining the relative stereochemistry of the substituents and the preferred conformation of the pyrrolidine ring by observing through-space interactions between protons on different parts of the molecule.

While specific NMR data for this compound is not publicly available, the application of these techniques to structurally similar 3,4-disubstituted pyrrolidines has been instrumental in their characterization.

NMR Technique Information Provided Application to this compound
¹H NMRChemical shifts, coupling constants (³JHH)Determine proton environment, dihedral angles, and ring pucker.
¹³C NMRChemical shiftsIdentify unique carbon atoms and their electronic state.
COSYH-H correlationsEstablish proton connectivity within the pyrrolidine ring and substituents.
HSQCC-H one-bond correlationsAssign proton and carbon signals definitively.
HMBCC-H long-range correlationsConfirm the molecular structure and connectivity.
NOESYThrough-space H-H correlationsDetermine relative stereochemistry and preferred conformation.

Stereochemical Assignment Methodologies (e.g., X-ray Diffraction)

While NMR spectroscopy is excellent for determining structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule, including its absolute stereochemistry.

For this compound, obtaining a suitable single crystal would allow for the precise determination of:

Bond lengths and angles : Providing exact geometric parameters of the molecule.

Conformation of the pyrrolidine ring : Revealing the specific envelope or twist conformation adopted in the crystal lattice.

Relative and absolute stereochemistry : Confirming the (3R,4R) configuration of the chiral centers. The Flack parameter, determined during crystallographic refinement, can be used to establish the absolute configuration.

Intermolecular interactions : Showing how the molecules pack in the solid state, including hydrogen bonding involving the carboxylic acid and the amine group, which can influence the observed conformation.

The crystal structure of a related compound, (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, has been determined, establishing the relative configuration of its four stereogenic centers and revealing a network of intermolecular hydrogen bonds. This highlights the power of X-ray diffraction in providing a detailed structural snapshot.

Parameter Information from X-ray Diffraction
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesPrecise 3D position of each atom in the molecule.
Bond Lengths & AnglesExact geometric details of the molecular structure.
Torsion AnglesQuantitative description of the ring pucker and substituent orientation.
Flack ParameterDetermination of the absolute stereochemistry.

In the absence of experimental data for the title compound, these established methodologies provide a robust framework for its future structural characterization.

V. Role As Chiral Building Blocks and Scaffolds in Complex Molecule Synthesis

Integration into Peptidomimetic Design

Peptidomimetics are designed to mimic natural peptides but often have improved properties like enhanced stability against enzymatic degradation. Conformationally restricted amino acids are crucial in this field as they reduce the flexibility of peptide chains, helping to lock in a bioactive conformation. lifechemicals.comnih.gov Pyrrolidine-based amino acids, due to their cyclic nature, are well-established for inducing specific secondary structures, such as β-turns, in peptide chains. acs.org The incorporation of these constrained building blocks can significantly influence the biological activity and selectivity of the resulting peptidomimetic. ox.ac.ukmdpi.com While specific examples for (3R,4R)-4-methylpyrrolidine-3-carboxylic acid are not detailed in the available literature, its structure is analogous to other γ-amino acids used for this purpose. frontiersin.org

Construction of Fused and Spirocyclic Systems

Pyrrolidine (B122466) derivatives are versatile precursors for the synthesis of more complex heterocyclic systems, including fused and spirocyclic frameworks. These complex structures are of significant interest in medicinal chemistry due to their novel three-dimensional shapes. General synthetic methods, such as 1,3-dipolar cycloaddition reactions involving azomethine ylides, are commonly used to construct the pyrrolidine ring, which can then be elaborated into more complex architectures. While direct evidence of this compound being used for this purpose is not available, related pyrrolidines serve as key intermediates in creating spiro-pyrrolidinyl compounds.

Precursors for Polyhydroxylated Compounds and Iminocyclitols

Polyhydroxylated pyrrolidines, also known as iminocyclitols or azasugars, are potent inhibitors of glycosidases and are valuable targets in drug discovery. The synthesis of these compounds often starts from chiral precursors that already contain the pyrrolidine ring. Synthetic strategies typically involve the stereoselective introduction of hydroxyl groups onto the pyrrolidine scaffold. Chiral pyrrolidines derived from natural sources like 4-hydroxyproline are common starting materials for these syntheses.

Application in the Synthesis of Structurally Constrained Analogues

The principle of using constrained building blocks extends beyond peptidomimetics to the synthesis of analogues of various bioactive molecules. lifechemicals.com By replacing a more flexible portion of a molecule with a rigid scaffold like a substituted pyrrolidine, chemists can probe the required conformation for biological activity and develop more potent and selective compounds. The defined stereochemistry of this compound makes it a potential candidate for creating such structurally constrained analogues, where the methyl and carboxylic acid groups can be oriented in a precise spatial arrangement.

Modular Access to Difunctionalized Carbon Frameworks

The pyrrolidine ring can serve as a template for the stereocontrolled introduction of multiple functional groups. The carboxylic acid and the secondary amine functionalities on a molecule like this compound provide two distinct handles for chemical modification. Further functionalization at other positions on the ring can lead to highly substituted, chiral frameworks that are valuable intermediates in diversity-oriented synthesis.

Building Blocks for Pyrrolidine-Based Organocatalysts

Chiral pyrrolidines are privileged structures in the field of asymmetric organocatalysis. unibo.it Catalysts derived from natural amino acids like proline and its derivatives are highly effective in a wide range of enantioselective transformations. unibo.it These catalysts typically operate via enamine or iminium ion intermediates. The synthesis of novel organocatalysts often involves modifying the pyrrolidine scaffold to fine-tune steric and electronic properties, thereby improving catalytic activity and stereoselectivity. For instance, derivatives of (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid have been utilized as catalysts in diastereo- and enantioselective reactions.

Vi. Applications in Chemical Biology and Drug Discovery Excluding Clinical Human Trial Data

Design and Synthesis of Derivatives for Receptor Interaction Studies

The defined stereochemistry of the (3R,4R)-4-methylpyrrolidine-3-carboxylic acid core is instrumental in designing molecules that can selectively bind to specific receptor subtypes.

While direct studies specifically employing the this compound scaffold for ionotropic glutamate (B1630785) receptor (iGluR) ligands are not extensively documented in publicly available literature, the broader class of substituted pyrrolidine-2-carboxylic acids has been explored for this purpose. For instance, the stereoselective synthesis of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid has been a subject of rational design for creating novel iGluR antagonists. nih.gov This research highlights the importance of the pyrrolidine (B122466) ring in orienting the carboxylic acid groups to mimic the binding of the endogenous ligand, glutamate.

A comprehensive structure-activity relationship (SAR) study on a series of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs revealed that substitutions on the phenyl ring significantly influence binding affinity and selectivity for different iGluR subtypes, including NMDA, AMPA, and kainate receptors. nih.gov For example, introducing a chloro or bromo substituent at the 4'-position of the phenyl ring resulted in antagonists with a preference for NMDA receptors. nih.gov These findings underscore the potential of substituted pyrrolidine scaffolds in the development of selective iGluR modulators, suggesting that a similar design strategy could be applied to derivatives of this compound. The synthesis of such analogs often involves multi-step stereoselective routes to ensure the correct spatial arrangement of the substituents. nih.govnih.gov

Compound Analog Substitution Receptor Selectivity Potency
(2S,3R)-3-(4'-chlorophenyl)-pyrrolidine-2-carboxylic acid4'-chloroNMDA receptor antagonistKi = 0.63 µM
(2S,3R)-3-(4'-bromophenyl)-pyrrolidine-2-carboxylic acid4'-bromoNMDA receptor antagonistKi = 0.62 µM

The pyrrolidine scaffold has been successfully utilized in the design of chemokine receptor antagonists. nih.gov Chemokine receptors, such as CXCR4, are G-protein coupled receptors (GPCRs) that play a significant role in inflammation, autoimmune diseases, and cancer metastasis. nih.gov The design and synthesis of novel CXCR4 antagonists have been based on a pyrrolidine framework, leading to the identification of potent inhibitors of the CXCL12-induced signaling pathway. nih.gov

One study identified a lead compound, 46 , which demonstrated a strong binding affinity for the CXCR4 receptor with an IC50 of 79 nM and effectively inhibited CXCL12-induced calcium flux with an IC50 of 0.25 nM. nih.gov This compound also showed significant efficacy in a mouse model of cancer metastasis. nih.gov While this particular study did not specifically use the this compound scaffold, it showcases the utility of the pyrrolidine ring as a core structural motif for developing chemokine receptor modulators. The structure of these antagonists often features a basic nitrogen atom within the pyrrolidine ring, which is crucial for interaction with the receptor, and various substituents that can be optimized to enhance potency and selectivity. nih.gov

Compound Target Receptor Binding Affinity (IC50) Functional Inhibition (IC50)
Compound 46 CXCR479 nM0.25 nM (Calcium Flux)

Scaffold for Enzyme Inhibitor Development

The constrained cyclic structure of this compound makes it an attractive starting point for the design of enzyme inhibitors, where precise positioning of binding motifs is key to achieving high affinity and selectivity.

There is a lack of specific published research on the design of histidine decarboxylase (HDC) inhibitors using the this compound scaffold. HDC is the enzyme responsible for the synthesis of histamine, a key mediator in allergic reactions and inflammation. esmed.org Research into HDC inhibitors has explored various chemical classes, including derivatives of histidine itself and natural products. esmed.orgnih.gov For example, the methyl ester of L-histidine has been shown to be a potent inhibitor of rat stomach HDC with a Ki of 1.8 x 10^-6 M. nih.gov Other studies have identified lecanoric acid analogues as inhibitors of both HDC and tumor promoter-induced arachidonic acid release. nih.gov These studies provide insights into the types of molecular interactions that are important for HDC inhibition, which could guide the future design of inhibitors based on the this compound scaffold.

The general principles of enzyme inhibition involve the binding of an inhibitor to the active site or an allosteric site of an enzyme, thereby reducing its catalytic activity. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies. nih.gov For inhibitors designed from scaffolds like this compound, the carboxylic acid moiety could mimic the substrate's carboxylate group, potentially leading to competitive inhibition by binding to the same site as the natural substrate. The stereochemistry of the scaffold would be critical in ensuring a proper fit within the enzyme's active site. The methyl group could provide additional hydrophobic interactions or steric hindrance that could enhance binding affinity and selectivity.

Strategic Incorporation into Biologically Active Compound Series

The this compound motif and its close analogs have been strategically incorporated into larger molecules to confer desirable pharmacological properties. The rigid structure helps to reduce the entropic penalty upon binding to a target and allows for the exploration of chemical space in a defined manner.

An example of this strategy is the use of a closely related analog, (3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, in the preparation of Janus kinase (JAK) inhibitors. pharmaffiliates.com JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and cancer. The pyrrolidine core in these molecules serves as a central scaffold to which other functional groups are attached to achieve potent and selective inhibition of the target kinase.

Role in Antitumor Agent Synthesis

The pyrrolidine scaffold is a core component of various compounds investigated for antitumor properties. nih.govfrontiersin.org For instance, spirooxindole-pyrrolidine derivatives have been designed as inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a key target in cancer therapy. nih.govacs.org These inhibitors function by preventing MDM2 from targeting the p53 tumor suppressor for degradation. nih.gov An extensive structure-activity relationship (SAR) study on a class of spirooxindole MDM2 inhibitors led to the discovery of compound AA-115/APG-115 , which demonstrated high binding affinity to MDM2 (Ki < 1 nM) and potent cell growth inhibition in cancer cell lines with wild-type p53. acs.orgnih.gov This compound, which features a substituted pyrrolidine core, has advanced into clinical development. acs.org Additionally, other research has focused on synthesizing pyrrolidone derivatives, such as those bearing a 3,4,5-trimethoxyphenyl moiety, which have shown anticancer activity. mdpi.com While these examples highlight the utility of the broader pyrrolidine and pyrrolidone frameworks in oncology research, specific documented syntheses of antitumor agents commencing directly from this compound are not prominent in the reviewed literature.

Integration into Antibacterial Compound Scaffolds

The pyrrolidine ring is a key structural feature in several classes of antibacterial agents. Notably, it is incorporated into the structure of certain quinolone and naphthyridine carboxylic acid antibacterials. nih.govnih.gov Research in this area has led to the development of compounds like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which showed more potent in vitro and in vivo antibacterial activity than the established drug enoxacin. nih.gov These compounds exemplify how the pyrrolidine moiety can be appended to a pharmacologically active core to enhance its properties. nih.gov However, the direct use of this compound as a starting scaffold for the synthesis of novel antibacterial agents is not extensively detailed in the available scientific literature.

Application in Antimalarial Compound Series

A significant application of the pyrrolidine-3-carboxylic acid scaffold is in the development of novel antimalarial agents. nih.gov Researchers have identified a class of 4-aryl-N-benzylpyrrolidine-3-carboxamides as potent inhibitors of Plasmodium falciparum. nih.govfigshare.com These compounds were discovered through a hybrid target-phenotype approach, starting from a hit compound (GNF-Pf-4691) identified in phenotypic screening databases. nih.govfigshare.com

The synthesis of these antimalarial agents involves the stereoselective creation of a trans-3,4-disubstituted pyrrolidine core, which is then elaborated into the final carboxamide derivatives. nih.gov Extensive SAR studies led to the identification of a lead compound, (+)-54b (CWHM-1008) , which is a derivative of a 4-aryl-pyrrolidine-3-carboxylic acid scaffold. nih.govnih.gov This compound exhibited potent activity against both drug-sensitive (3D7, EC₅₀ = 46 nM) and drug-resistant (Dd2, EC₅₀ = 21 nM) strains of P. falciparum. nih.govacs.org Furthermore, it demonstrated a favorable pharmacokinetic profile in mice, including a long half-life (4.4 hours), and was orally efficacious in a mouse model of malaria. nih.govacs.org

This line of research underscores the 4-aryl-N-benzylpyrrolidine-3-carboxamide structure as a promising new chemotype for malaria drug discovery. acs.org

Bioisosteric Replacements and Analog Design

While the carboxylic acid group can be a critical part of a pharmacophore, it can also introduce challenges such as metabolic instability and poor membrane permeability. nih.govresearchgate.net Medicinal chemists frequently use bioisosteric replacements to mitigate these issues while preserving or enhancing biological activity. drughunter.com

Carboxylic Acid Bioisosteres

Bioisosteres are functional groups or molecules that have similar physical and chemical properties, leading to broadly similar biological activities. drughunter.com For the carboxylic acid moiety, several "classical" bioisosteres are commonly employed. These groups often mimic the acidic and hydrogen-bonding properties of the original carboxyl group. nih.gov

Key examples include:

Tetrazoles : These are among the most frequently used carboxylic acid isosteres, with a pKa (~4.5–4.9) that closely resembles that of carboxylic acids. nih.govcambridgemedchemconsulting.com However, they are slightly larger, which can impact binding at the target site. cambridgemedchemconsulting.com

Acyl Sulfonamides : These groups also have pKa values in the range of carboxylic acids (4–5) and can offer advantages such as increased lipophilicity and metabolic stability. nih.govdrughunter.com

Hydroxamic Acids : These can act as bioisosteres but are also susceptible to metabolic processes like glucuronidation. nih.gov

3-Hydroxyisoxazoles : This planar heterocyclic group is another acidic bioisostere with a pKa of approximately 4–5. nih.gov

Nonclassical Bioisosteres for Property Modulation

Nonclassical bioisosteres are structurally distinct groups that produce similar biological effects through different interaction patterns. drughunter.com These are often used to fine-tune physicochemical properties. An alternative strategy to using acidic mimics is the replacement of the carboxylate with neutral functional groups that rely on hydrogen bonds or other interactions. nih.gov For instance, in the development of certain receptor antagonists, replacing a highly acidic tetrazole with a less acidic 5-oxo-1,2,4-oxadiazole was a successful strategy to improve oral drug absorption. drughunter.com The use of quantum theory and computational tools like the average electron density tool can help in quantitatively evaluating and identifying novel nonclassical bioisosteres. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives (non-clinical)

The development of the 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial series provided a wealth of non-clinical SAR data. nih.govnih.gov These studies revealed key structural features that govern the antimalarial potency of this scaffold.

Key SAR findings include:

Stereochemistry : The relative stereochemistry of the pyrrolidine ring is crucial for activity. For the 4-aryl-N-benzylpyrrolidine-3-carboxamide series, the (3R,4S) configuration was found to be preferred over the (3S,4R) enantiomer. nih.gov Interestingly, for a "reversed" amide series (2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides), the preferred stereochemistry was the opposite (3S,4R). nih.gov

4-Position Aryl Group : A range of hydrophobic groups and some heterocycles are tolerated at this position on the pyrrolidine ring. nih.govfigshare.com For example, analogs with a 4-trifluoropyridine moiety were synthesized to lower lipophilicity. nih.gov

N-Benzyl Amide Group : The substitution on the N-benzyl portion of the molecule is highly constrained. A modest difference in potency was observed between a phenyl and a pyridine (B92270) ring at this position. However, the stereochemistry of any substituent on the alpha-carbon of the benzyl (B1604629) group had a dramatic effect on potency, with an (S)-methyl group being tolerated but an (R)-methyl group leading to a >30-fold loss in activity. nih.gov

These SAR studies highlight the specific structural and stereochemical requirements for potent antimalarial activity within this chemical series, providing a roadmap for the design of future analogs. nih.govnih.gov

Positional Scanning and Substituent Effects on Chemical Properties and Interactions

The strategic modification of the this compound scaffold is a key approach in medicinal chemistry to modulate its physicochemical properties and biological activity. Positional scanning and the introduction of various substituents can significantly influence how the molecule interacts with biological targets. Research into related pyrrolidine-3-carboxylic acid derivatives has provided insights into the structure-activity relationships (SAR).

The substitution at the 4-position of the pyrrolidine ring has been an area of focus. Variations at this position can alter the compound's polarity, lipophilicity, and steric profile, which in turn affects its binding affinity and selectivity for specific biological targets. For instance, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives developed as potent agonists for peroxisome proliferator-activated receptors (PPARs), the nature of the substituent on the benzyl group, as well as the stereochemistry, was found to be critical for activity. nih.gov

Structure-activity relationship studies on various pyrrolidine derivatives have demonstrated that even subtle changes, such as the replacement of a hydrogen atom with a methyl or a trifluoromethyl group, can lead to profound differences in biological outcomes. nih.gov For example, a cis-4-CF3 substituent on a pyrrolidine scaffold was found to favor a pseudo-axial conformation of other groups on the ring, leading to full agonism at the GRP40 receptor. nih.gov This highlights the interplay between the electronic effects of the substituent and the conformational preference of the pyrrolidine ring.

While a systematic positional scan on every position of this compound is not extensively documented in publicly available literature, the following table summarizes the observed effects of substituents at various positions on related pyrrolidine scaffolds, which can be extrapolated to understand the potential impact on the target molecule.

Position of SubstitutionSubstituent TypeObserved Effect on Biological Activity/PropertiesExample Target/Application
C4Alkyl (e.g., Isopropyl)Stereochemistry becomes critical for activity.GABA receptor ligands
C4BenzylCan confer potent agonistic activity.Peroxisome proliferator-activated receptors (PPARs)
C4Trifluoromethyl (cis)Induces a pseudo-axial conformation, leading to full agonism.G-protein coupled receptor 40 (GRP40)
C3Benzhydryl or IsopropylStrongly affects anticonvulsant activity.Ion channels (anticonvulsant)
N1Carbamoyl or ArylCan provide potent and balanced dual agonism.PPARα/γ dual agonists

Chiral Isomer Influence on Biological Target Interactions

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity. The spatial arrangement of the substituents at the C3 and C4 positions dictates the three-dimensional shape of the molecule and its ability to fit into the binding pocket of a biological target. The (3R,4R) configuration of 4-methylpyrrolidine-3-carboxylic acid represents one of four possible stereoisomers, each with a unique spatial orientation and potentially distinct biological profile.

The influence of stereoisomerism is well-documented for pyrrolidine-based compounds in drug discovery. For instance, in the context of PPAR agonists, the cis-configuration of substituents at the C3 and C4 positions of the pyrrolidine ring was found to be preferred over the trans-orientation for optimal activity. nih.gov This suggests that the relative orientation of the carboxylic acid and the methyl group in 4-methylpyrrolidine-3-carboxylic acid is crucial for its interaction with target proteins.

A notable example of the profound impact of stereochemistry is the case of a 3-methylpyrrolidine (B1584470) derivative acting on the estrogen receptor α (ERα). The R-configuration at the 3-position resulted in a pure ERα antagonist and selective ER degrader, whereas the S-configuration did not exhibit the same profile. nih.gov This difference was attributed to the ability of the R-methyl group to induce a specific conformational change in the protein. nih.gov

StereoisomerRelative StereochemistryPotential Influence on Biological Target InteractionIllustrative Example from Related Compounds
This compoundtransPresents a specific 3D arrangement of functional groups that may be optimal for binding to a particular target.The trans configuration in some pyrrolidine derivatives is crucial for their specific biological activity. researchgate.net
(3S,4S)-4-methylpyrrolidine-3-carboxylic acidtrans (enantiomer of 3R,4R)As the enantiomer, it would be expected to have similar physical properties but potentially vastly different or no activity at a chiral biological target.Enantiomers of drugs often exhibit different pharmacological and toxicological profiles.
(3R,4S)-4-methylpyrrolidine-3-carboxylic acidcisThe cis configuration places the substituents on the same side of the ring, which may be favored for binding to certain receptors.The cis-configuration was preferred for PPARα/γ dual agonists. nih.gov
(3S,4R)-4-methylpyrrolidine-3-carboxylic acidcis (enantiomer of 3R,4S)As the enantiomer of the cis isomer, it would likely have a different interaction profile with a chiral target compared to the (3R,4S) isomer.Stereochemistry is a key factor in the activity of many bioactive molecules. mdpi.com

Vii. Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

These simulations could predict the stability of different conformations, the flexibility of the pyrrolidine (B122466) ring, and the orientation of the carboxylic acid and methyl substituents. This information is invaluable for understanding how the molecule might bind to a biological target.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For (3R,4R)-4-methylpyrrolidine-3-carboxylic acid, DFT calculations could be employed to determine its optimized molecular geometry, electron distribution, and orbital energies.

Key parameters that would be investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability. While specific DFT studies on this compound are not published, the methodology is well-established for similar molecules. nih.govmdpi.com

The following table outlines predicted properties for the related racemic compound, which provide a starting point for understanding the characteristics of the specific enantiomer.

PropertyPredicted Value
Molecular FormulaC6H11NO2
Monoisotopic Mass129.07898 Da
XlogP-2.4
Predicted Collision Cross Section (CCS) values (Ų) per adduct
[M+H]+127.5
[M+Na]+134.0
[M-H]-126.8

Table 1: Predicted Physicochemical Properties for Rac-(3r,4r)-4-methylpyrrolidine-3-carboxylic acid. uni.lu

Prediction of Conformational Preferences and Energetics

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Theoretical methods can be used to predict the preferred conformations of this compound and the energy barriers between them.

The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The relative energies of these conformers would be influenced by the steric and electronic effects of the methyl and carboxylic acid substituents. By calculating the potential energy surface of the molecule, researchers can identify the low-energy, and therefore most populated, conformations. This information is critical for pharmacophore modeling and for understanding how the molecule presents its functional groups for interaction with a receptor. Although specific conformational analysis data for this compound is not publicly available, the principles of such studies are a cornerstone of computational chemistry.

Viii. Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Methodologies

The efficient and stereocontrolled synthesis of substituted pyrrolidines is a continuing area of focus in organic chemistry. Future efforts for (3R,4R)-4-methylpyrrolidine-3-carboxylic acid are likely to concentrate on developing more atom-economical and scalable synthetic routes.

One promising avenue is the advancement of organocatalytic enantioselective reactions. For instance, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been shown to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. researchgate.net Adapting such methodologies to introduce a methyl group at the 4-position with high diastereoselectivity for the (3R,4R) isomer is a logical and important next step.

Another area of development is the refinement of cyclization strategies. A practical asymmetric synthesis for a related compound, (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, was achieved through a key nitrile anion 5-exo-tet cyclization, which established the trans-relationship between the substituents at the 3 and 4 positions with excellent stereocontrol. nih.gov Future research could explore similar intramolecular cyclization strategies, potentially utilizing radical or transition-metal-catalyzed pathways to construct the pyrrolidine (B122466) ring of this compound with high precision.

Furthermore, chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a green and efficient alternative. The use of enzymes to resolve racemic intermediates or to catalyze key stereoselective transformations could provide a more sustainable route to enantiopure this compound.

Methodology Key Features Potential Advantages for this compound Synthesis
Organocatalytic Michael AdditionHigh enantioselectivity, metal-free conditions.Direct and controlled introduction of substituents, potentially leading to the desired stereoisomer in fewer steps.
Nitrile Anion CyclizationExcellent diastereoselectivity for trans products, scalable.Efficient formation of the pyrrolidine ring with the correct relative stereochemistry at C3 and C4.
Chemoenzymatic SynthesisHigh stereospecificity, environmentally friendly conditions.Green and highly selective production of the enantiomerically pure target compound.

Expansion of Chiral Scaffold Applications

The rigid, conformationally constrained structure of this compound makes it an ideal chiral scaffold for a variety of applications, particularly in medicinal chemistry. The pyrrolidine ring is a privileged structure in numerous biologically active compounds. nbinno.com

A significant future application lies in its use as a building block for novel therapeutics. The stereospecific orientation of substituents on the pyrrolidine ring can have a profound impact on biological activity. For example, studies on related compounds have shown that the orientation of a 3-R-methylpyrrolidine can lead to pure estrogen receptor α (ERα) antagonism, a desirable property for breast cancer therapies. nih.gov Investigating the incorporation of the this compound scaffold into new drug candidates could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. For instance, a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets for metabolic diseases. nih.gov

Another emerging area is the development of peptide nucleic acid (PNA) analogues. A related compound, 3-aminopyrrolidine-4-carboxylic acid, has been successfully incorporated as a spacer in pyrrolidinyl PNA, where the stereochemistry of the spacer was crucial for the stability of the PNA-DNA hybrid. nih.gov The this compound could be explored as a novel, conformationally restricted spacer to create PNA analogues with unique binding properties and enhanced biological stability.

The use of this compound as a chiral ligand in asymmetric catalysis is also a promising field. The defined stereochemistry of the pyrrolidine ring can create a specific chiral environment around a metal center, enabling highly selective catalytic transformations.

Application Area Rationale Potential Impact
Medicinal ChemistryThe rigid scaffold can precisely orient functional groups for optimal interaction with biological targets.Development of new drugs with improved selectivity and efficacy for targets such as hormone receptors and metabolic enzymes.
Peptide Nucleic AcidsThe constrained ring structure can pre-organize the PNA backbone for enhanced DNA/RNA binding.Creation of novel gene-targeting agents for diagnostics and therapy with improved binding affinity and specificity.
Asymmetric CatalysisThe stereochemically defined structure can serve as a chiral ligand to control the stereochemical outcome of chemical reactions.Enabling the efficient and selective synthesis of other valuable chiral molecules.

Advanced Computational Approaches for Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational approaches will be crucial for accelerating the design of new derivatives and predicting their properties.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational preferences of this constrained amino acid and how it influences the structure of peptides or small molecules into which it is incorporated. nih.govrsc.orgnih.gov Such simulations can help in understanding the structural basis of its biological activity and in designing new analogues with optimized conformational properties for enhanced target binding.

Quantitative Structure-Activity Relationship (QSAR) studies, combined with molecular docking, are powerful tools for designing new bioactive compounds. For instance, 3D-QSAR and docking studies on other pyrrolidine derivatives have successfully guided the design of potent inhibitors of myeloid cell leukemia-1 (Mcl-1) and cyclooxygenase (COX) enzymes. nih.govnih.gov Similar in silico approaches can be applied to libraries of virtual compounds based on the this compound scaffold to identify promising candidates for synthesis and biological evaluation.

Furthermore, the development of force fields specifically parameterized for non-natural amino acids is enhancing the accuracy of computational predictions. researchgate.net As these methods become more refined, it will be possible to more accurately predict the binding affinities and pharmacokinetic properties of novel drug candidates incorporating the this compound moiety, thereby reducing the time and cost of drug discovery.

Computational Technique Application to this compound Expected Outcome
Molecular Dynamics (MD) SimulationsElucidating the conformational landscape and its influence on the structure of larger molecules.A deeper understanding of structure-activity relationships and the rational design of conformationally optimized analogues.
3D-QSAR and Molecular DockingDesigning novel derivatives and predicting their binding affinity to specific biological targets.Identification of new lead compounds for various diseases with higher potency and selectivity.
Custom Force Field DevelopmentImproving the accuracy of energy calculations and conformational sampling for this specific non-natural amino acid.More reliable prediction of molecular properties, leading to a higher success rate in the design of new molecules.

Q & A

Q. What are the key challenges in synthesizing (3R,4R)-4-methylpyrrolidine-3-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Achieving the correct stereochemistry requires chiral auxiliaries or asymmetric catalysis. For example, stereospecific aziridinium ion intermediates (generated from epoxides) can be used to control the (3R,4R) configuration, as demonstrated in analogous pyrrolidine syntheses . Multi-step protocols involving: (i) Protection of the pyrrolidine nitrogen (e.g., tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups), (ii) Methyl group introduction via alkylation or organometallic coupling, (iii) Acidic deprotection and crystallization for enantiomeric enrichment. Key reagents include chiral catalysts (e.g., Jacobsen catalysts for epoxide ring-opening) and coupling agents like DCC (dicyclohexylcarbodiimide) for carboxylate activation .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis. For example, hydrogen bonding networks in analogous pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) were mapped using crystallographic data (space group P1, bond angles: α = 102.8°, β = 104.8°) .
  • NMR spectroscopy : Use 1H^1H-1H^1H NOESY to identify spatial proximity of protons (e.g., axial vs. equatorial methyl groups).
  • Optical rotation : Compare experimental [α]D[α]_D values with literature data for stereoisomers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions.
  • Step 1 : Validate compound purity via HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) and chiral stationary phases.
  • Step 2 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). For enzyme inhibition studies, use isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) and rule out nonspecific interactions .
  • Step 3 : Cross-reference with computational models (e.g., molecular docking in AutoDock Vina) to predict binding poses relative to stereochemistry .

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

  • Methodological Answer :
  • Conformational analysis : Perform DFT (density functional theory) calculations (B3LYP/6-31G* basis set) to identify low-energy conformers.
  • Docking studies : Use the pyrrolidine ring as a rigid scaffold; model substituent interactions (e.g., methyl group’s steric effects on target binding pockets).
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of inhibitor-enzyme complexes .

Q. What are the best practices for characterizing stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate compound in buffers (pH 2–9, 37°C) for 24h; monitor degradation via LC-MS. Pyrrolidine derivatives with unprotected carboxylic acids may show instability at pH < 4 due to decarboxylation .
  • Thermal stability : Use DSC (differential scanning calorimetry) to determine melting points and decomposition thresholds (e.g., decomposition observed at 449 K for a related pyrrolidine ).

Methodological Comparison Table

Parameter Basic Approach Advanced Approach Evidence
Stereochemical Analysis Optical rotation, basic NMRX-ray crystallography, NOESY, DFT modeling
Synthesis Optimization Trial-and-error alkylationAziridinium ion intermediates, flow chemistry
Biological Assays IC50_{50} measurementsITC, SPR (surface plasmon resonance)

Key Considerations for Data Reproducibility

  • Stereochemical Integrity : Always report enantiomeric excess (ee) via chiral HPLC.
  • Crystallization Solvents : Use ethanol/water mixtures for high-purity crystals .
  • Reaction Scalability : Pilot-scale synthesis (e.g., 17 kg batches) requires automated reactors and in-line FTIR monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.